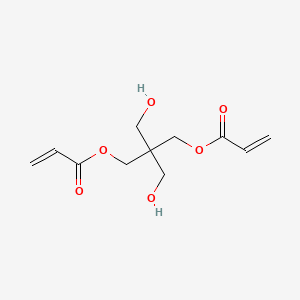

Pentaerythritol diacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-prop-2-enoyloxypropyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-3-9(14)16-7-11(5-12,6-13)8-17-10(15)4-2/h3-4,12-13H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHKDHVZYZUZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(CO)COC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108065-49-2 | |

| Details | Compound: 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108065-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70968087 | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53417-29-1 | |

| Record name | Pentaerythritol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53417-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053417291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentaerythritol Diacrylate Production

Direct Esterification Routes for Pentaerythritol (B129877) Diacrylate Synthesis

Direct esterification stands as the most prevalent method for PEDA synthesis. This pathway involves the direct reaction of pentaerythritol (PER) and acrylic acid (AA), typically facilitated by a catalyst and in the presence of a polymerization inhibitor to prevent unwanted side reactions.

The synthesis of PEDA is commonly achieved through the direct esterification of pentaerythritol with acrylic acid, a reaction catalyzed by a strong acid. p-Toluenesulfonic acid (p-TSA) is a frequently utilized homogeneous catalyst for this reaction, valued for its high catalytic activity and stability, which tends to result in fewer side reactions. The reaction proceeds in a stepwise fashion, beginning with the formation of pentaerythritol monoacrylate (PEMA), which then reacts further to form the desired PEDA. In some applications, a p-TSA catalyst supported on silica has also been employed.

The mechanism involves the protonation of the carbonyl group of acrylic acid by the acid catalyst. This is followed by a nucleophilic attack from one of the hydroxyl groups of pentaerythritol. Research has identified optimal conditions to maximize the yield of PEDA, as detailed in the table below.

Table 1: Optimal Conditions for Acid-Catalyzed PEDA Synthesis

| Catalyst | Catalyst Conc. (wt%) | AA:PER Molar Ratio | Temperature | Time (h) | PEDA Yield (%) |

|---|---|---|---|---|---|

| p-TSA | 2.0% | 2.6:1 | 120°C | 4 | 52% researchgate.net |

A significant challenge in the synthesis of PEDA is the high reactivity of the acrylate (B77674) double bond. At the elevated temperatures necessary for esterification, both acrylic acid and the resulting acrylate esters are susceptible to premature polymerization. To counteract this undesirable side reaction, polymerization inhibitors are essential components of the reaction mixture.

The function of these inhibitors is to scavenge free radicals that can initiate polymerization, thereby allowing the esterification reaction to proceed to completion and securing a higher yield of the target monomer. Commonly investigated inhibitor systems include combinations of hydroquinone (B1673460) and anhydrous copper sulfate (B86663). researchgate.net One study found that a composite inhibitor system of hydroquinone and anhydrous copper sulfate at a 1:1 mass ratio, making up 2.0% of the total reactant mass, was optimal. researchgate.net Another frequently used inhibitor is the monomethyl ether of hydroquinone (MEHQ).

Reaction Kinetics and Process Optimization in Pentaerythritol Diacrylate Synthesis

Understanding the reaction kinetics is crucial for optimizing the synthesis of PEDA. Research has focused on developing kinetic models and investigating the influence of various reaction parameters to maximize efficiency and yield.

The synthesis of PEDA via p-TSA catalyzed direct esterification has been the subject of kinetic modeling. researchgate.netsemanticscholar.orgtandfonline.com Based on the direct esterification mechanism, a kinetic model is derived from two simplified reaction steps: the initial mono-esterification of pentaerythritol followed by the di-esterification to form PEDA. researchgate.netsemanticscholar.orgtandfonline.com The kinetic parameters for these models are often determined using a Global Optimization Method-Genetic Algorithm procedure, which minimizes errors. researchgate.netsemanticscholar.orgtandfonline.com Studies have found that such models can fit the experimental reaction data very well, providing a reliable tool for process analysis and optimization. researchgate.netsemanticscholar.orgtandfonline.com

Reaction temperature has a significant effect on the kinetics of PEDA synthesis. Studies have shown that the reaction rate constants for both mono- and di-esterification increase as the temperature rises within the range of 373–403 K (100–130°C). researchgate.netsemanticscholar.orgtandfonline.comresearchgate.net

Kinetic analysis has determined the activation energy for each step of the reaction:

Mono-esterification: 34.57 kJ·mol⁻¹ researchgate.netsemanticscholar.orgtandfonline.comresearchgate.net

Di-esterification: 23.23 kJ·mol⁻¹ researchgate.netsemanticscholar.orgtandfonline.comresearchgate.net

The higher activation energy for the mono-esterification step indicates that it is more sensitive to variations in temperature compared to the di-esterification step. researchgate.netsemanticscholar.orgtandfonline.comresearchgate.net

The concentration of the catalyst and the molar ratio of the reactants are critical factors that influence the reaction rate and the final yield of PEDA.

Research indicates that the yield of PEDA increases sharply with an increase in catalyst concentration up to a certain point. For a p-TSA-silica catalyst, the yield was observed to increase significantly up to a concentration of 2.0 wt%, after which the increase was more gradual. Similarly, another study found that reaction rate constants increased with p-TSA concentration up to 1.12 wt% before leveling off. researchgate.netsemanticscholar.orgtandfonline.comresearchgate.net

The stoichiometry of acrylic acid to pentaerythritol also plays a crucial role. Optimizing this ratio is key to maximizing the formation of the di-ester and minimizing the formation of mono-, tri-, or tetra-acrylates.

Table 2: Effect of Catalyst Concentration and Reactant Ratio on PEDA Yield

| Catalyst | Catalyst Conc. (wt%) | AA:PER Molar Ratio | Temperature | Time (h) | PEDA Yield (%) |

|---|---|---|---|---|---|

| p-TSA | 2.0% | 2.6:1 | 120°C | 4 | 52% researchgate.net |

Role of Solvent Systems in Esterification Efficiency

Aromatic hydrocarbons are commonly employed for this purpose. Toluene, for instance, is a frequently used solvent in the synthesis of PEDA. researchgate.netresearchgate.net It forms an azeotrope with water, allowing for efficient removal from the reaction mixture. Research has shown that the dosage of the solvent has a notable effect on the esterification process. In a study utilizing toluene as the solvent, with p-toluenesulfonic acid as a catalyst and a hydroquinone/anhydrous copper sulfate inhibitor system, the effects of various parameters, including solvent dosage, were investigated. researchgate.net The optimal conditions found in this study included a toluene dosage of 50% based on the total mass of the reactants. researchgate.netresearchgate.net Under these conditions, a crude product yield of 70% and a PEDA yield of 52% were achieved after a 4-hour reaction at 120°C. researchgate.netresearchgate.net

Other solvents have also been utilized in the synthesis of pentaerythritol acrylates. Patent literature describes methods using solvents such as cyclohexane and isopropyl ether in conjunction with solid acid catalysts. google.com The choice of solvent can influence reaction times and the efficiency of water removal. For example, one process described using toluene required a 6.5-hour reaction to remove the byproduct water, while another example using isopropyl ether completed the water removal in 4.5 hours, although catalyst types also differed. google.com

The move towards more environmentally friendly processes has led to research into solvent-free synthesis methods for related polyalcohol acrylates. mdpi.com In such systems, challenges related to efficient water removal are addressed by alternative means, such as bubbling air or an inert gas through the reaction mixture to strip the water away. mdpi.com While these studies often focus on similar molecules like trimethylolpropane triacrylate, the principles are applicable to PEDA synthesis and highlight a potential direction for greener production methodologies that reduce or eliminate organic solvent waste. mdpi.com

The following tables summarize research findings on the impact of solvent systems on the synthesis of PEDA.

Table 1: Effect of Toluene Solvent System on PEDA Synthesis This table details the specific conditions and outcomes of a PEDA synthesis reaction using toluene as the azeotropic solvent.

| Parameter | Value |

| Solvent | Toluene |

| Reactants | Pentaerythritol, Acrylic Acid |

| Catalyst | p-toluenesulfonic acid (2.0%) |

| Inhibitor System | Hydroquinone/anhydrous copper sulfate (2.0%) |

| Solvent Dosage | 50% (based on total reactant mass) |

| Reactant Mole Ratio (AA:PER) | 2.6 |

| Reaction Temperature | 120°C |

| Reaction Time | 4 hours |

| Crude Product Yield | 70% researchgate.netresearchgate.net |

| This compound (PEDA) Yield | 52% researchgate.netresearchgate.net |

Table 2: Alternative Solvents in Pentaerythritol Acrylate Synthesis This table shows examples of different solvents used in the esterification of pentaerythritol, highlighting the variation in reaction times.

| Solvent | Catalyst | Reaction Time | Reference |

| Toluene | Sulfosilane-functionalized silica gel | 6.5 hours | google.com |

| Isopropyl Ether | Silica gel functionalized with sulfonic acid group | 4.5 hours | google.com |

| Cyclohexane | Activated carbon supported heteropolyacid | Not Specified | google.com |

Polymerization and Curing Mechanisms of Pentaerythritol Diacrylate Systems

Free-Radical Polymerization Pathways

Free-radical polymerization is the primary mechanism through which pentaerythritol (B129877) diacrylate and other acrylate (B77674) monomers are converted into polymers. sigmaaldrich.com This process is initiated by the generation of free radicals, which can be produced by thermal or photolytic decomposition of an initiator molecule. sigmaaldrich.comcore.ac.uk These highly reactive species then attack the carbon-carbon double bonds of the acrylate groups, initiating a chain reaction that propagates to form long polymer chains.

Photoinitiated Polymerization (UV-Curing) of Acrylate Monomers

Photoinitiated polymerization, commonly known as UV curing, is a widely used method for polymerizing acrylate systems. core.ac.ukmdpi.com This technique offers several advantages, including high cure speeds, low energy consumption, and the ability to be carried out at ambient temperatures. core.ac.ukspecialchem.com The process relies on a photoinitiator, a compound that absorbs UV light and generates the free radicals necessary to start the polymerization reaction. core.ac.ukmdpi.com

The choice and concentration of the photoinitiator are critical for efficient UV curing. Different photoinitiators have distinct absorption spectra and efficiencies in generating radicals. rsc.orgrsc.org For instance, squaraine dyes, in combination with co-initiators like onium salts, have been shown to be highly effective photoinitiators for the radical polymerization of acrylates under visible light. rsc.orgrsc.org The concentration of the photoinitiator also plays a crucial role; it must be sufficient to initiate polymerization effectively but not so high as to cause issues like premature surface curing or undesirable coloration of the final product. wpmucdn.com Research has explored various photoinitiating systems, including two-component systems with a sensitizer (B1316253) and a co-initiator, to optimize the curing process for different acrylate monomers. rsc.orgnih.gov

| Photoinitiator System | Monomer(s) | Key Findings |

| Squaraine dye and onium salts | (Meth)acrylates | Highly active for radical polymerization under UV-Vis light, with final monomer conversions ranging from 30% to 100%. rsc.org |

| Squaraine dye and its difluoroborate analogues with co-initiators | 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA) | The photoinitiation ability is dependent on the structure of both the sensitizer and co-initiator, as well as the photoinitiator concentration. rsc.org |

| Carbazole-indanedione sensitizers with iodonium (B1229267) salt | 1,6-hexanediol diacrylate (HDDA), epoxy/acrylate blend | Achieved maximum monomer conversions of up to 50%. nih.gov |

| Sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS) | Polyfunctional acrylate monomers (e.g., trifunctional epoxy acrylate from glycerol) | A water-soluble photoinitiator with high sensitivity, enabling the development of environmentally friendly resist systems. acs.org |

Real-time Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of photopolymerization. researchgate.netresearchgate.net By tracking the decrease in the intensity of the characteristic acrylate double bond absorption bands (around 1636 cm⁻¹ and 808 cm⁻¹), the conversion of monomer to polymer can be quantified in real-time. akademeia.carsc.org This method allows for the study of polymerization kinetics, including the rate of polymerization and the final monomer conversion. researchgate.netresearchgate.net For example, real-time FTIR-ATR (Attenuated Total Reflection) spectroscopy has been used to investigate the depth profile of conversion in acrylate coatings and to study the effect of temperature on polymerization kinetics. researchgate.netresearchgate.net

Another spectroscopic technique, Raman spectroscopy, offers advantages for monitoring photopolymerization, such as ease of sample preparation and suitability for aqueous systems. mdpi.com It can be used to calculate the conversion of different functional groups separately in hybrid systems. mdpi.com

The intensity of the UV light and the duration of exposure are critical parameters that significantly influence the curing process of acrylate systems. nih.govmdpi.com Higher light intensity generally leads to a faster polymerization rate, but the relationship is not always linear due to factors like bimolecular radical termination. nih.govresearchgate.net The exposure time must be sufficient to achieve the desired degree of cure throughout the material's thickness. nih.gov

Studies have shown that there is an interplay between light intensity and exposure time. nih.gov Insufficient light intensity or exposure duration can result in incomplete curing, especially at greater depths within the material. nih.gov For example, one study recommended routine exposure times of 60 seconds with light-source intensities of at least 400 mW/cm² for dental composites, with an incremental layer thickness not exceeding 2 mm. nih.gov The use of light sources with very low intensity (e.g., below 233 mW/cm²) is discouraged due to poor curing characteristics. nih.gov

| Parameter | Effect on Curing | Research Findings |

| Light Intensity | Affects the rate of polymerization and depth of cure. | For unpigmented formulations, the polymerization rate and ultimate conversion increased with intensity up to 20 mW/cm⁻² and then decreased. For pigmented formulations, these parameters increased with intensity up to 40 mW/cm⁻². researchgate.net In another study, increasing light intensity did not show a statistically significant impact on the Vickers microhardness of the bottom surface of a resin composite. mdpi.com |

| Exposure Time | Determines the total energy delivered and the final degree of conversion. | Longer exposure times generally lead to higher conversion. mdpi.com For a given exposure, a longer time at lower intensity can be more effective than a shorter time at higher intensity. nih.gov |

| Cure Depth | The thickness of the cured layer is dependent on both light intensity and exposure time. | Cure depth is significantly affected by these parameters, with poor curing observed at depths greater than 2 mm. nih.gov An exponential decay in light intensity with depth leads to a gradient in conversion within each printed layer. nih.gov |

Several strategies have been developed to mitigate oxygen inhibition. One approach is to perform the polymerization in an inert atmosphere, such as nitrogen. google.com Another method involves the addition of oxygen scavengers to the formulation. radtech.org For example, a system using a singlet oxygen generator (like a porphyrin) and a singlet oxygen trapper can be employed to consume oxygen before the polymerization is initiated. radtech.orggoogle.com The use of thiol-based co-monomers in thiol-acrylate systems can also reduce oxygen inhibition because the peroxy radicals can react with the thiol to reinitiate the polymerization process. researchgate.netmdpi.com

Thermally Initiated Polymerization Approaches

In addition to photopolymerization, pentaerythritol diacrylate systems can be polymerized through the application of heat. wpmucdn.comnih.gov This process, known as thermally initiated polymerization, utilizes thermal initiators that decompose upon heating to generate free radicals. sigmaaldrich.comnih.gov Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO). sigmaaldrich.comnih.gov

Thermally initiated polymerization is a simpler process compared to photopolymerization as it does not require a specialized light source. nih.gov However, it can be slower and may require higher temperatures, which can sometimes lead to undesirable side reactions or degradation of the polymer. wpmucdn.com In some applications, a dual-cure system is employed, combining both photo- and thermal initiation to achieve enhanced mechanical properties and a higher degree of conversion. nih.govmdpi.com For instance, the heat generated during photopolymerization can be used to activate a thermal initiator present in the formulation, leading to a more complete cure. mdpi.comresearchgate.net

Step-Growth Polymerization Mechanisms of this compound Systems

Step-growth polymerization plays a crucial role in the formation of networks based on this compound. A key example of this is the thiol-acrylate Michael addition reaction.

Thiol-Acrylate Michael Addition Reactions

The thiol-acrylate Michael addition is a type of "click" reaction that occurs between a thiol group and an electron-deficient vinyl group, such as an acrylate. google.com This reaction is known for its high efficiency and the ability to achieve nearly 100% conversion of thiol groups over a controllable timescale, ranging from minutes to a day. google.com The reaction can be catalyzed by either a base or a nucleophile. nsf.gov In base catalysis, a base abstracts a hydrogen from a thiol to create a thiolate anion, which then acts as the nucleophile. nsf.gov In nucleophilic catalysis, the nucleophile adds to the acrylate double bond, generating an enolate that then deprotonates a thiol to form the reactive thiolate anion. nsf.gov

This reaction is self-limiting by nature when there is a non-stoichiometric ratio of functional groups. For instance, in a system with an excess of acrylate groups, the reaction proceeds until the thiol groups are fully consumed, resulting in a stable, crosslinked network with remaining unreacted acrylate groups. nih.gov This characteristic is fundamental to the design of multi-stage polymerization strategies.

Amines are effective catalysts for thiol-acrylate Michael addition reactions. rsc.orglsu.edu Both primary and tertiary amines can be used, although they may require several hours to achieve high conversion rates. rsc.org The amine catalyst deprotonates a thiol, forming a thiolate anion that then attacks the acrylate double bond, initiating the step-growth polymerization and leading to a crosslinked polymer network. lsu.edu

The design of these systems often involves multifunctional monomers to create a three-dimensional network. For example, a system could utilize a tetra-functional thiol crosslinker like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and a di-functional acrylate. nih.govrsc.org The choice and concentration of the amine catalyst can be tailored to control the reaction rate. rsc.org For instance, dipropyl amine (DPA) has been used as a catalyst in such systems. nih.govresearchgate.net Furthermore, novel tertiary amine catalysts with additional functionalities, such as allyl groups, have been developed to participate in subsequent curing stages. urv.catupc.edu

Table 1: Components in an Amine-Catalyzed Thiol-Acrylate System

| Component Type | Example Compound | Function |

|---|---|---|

| Tetra-functional Thiol | Pentaerythritol tetrakis (3-mercaptopropionate) (PETMP) | Crosslinker |

| Di-functional Acrylate | 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene (RM257) | Mesogen/Monomer |

| Di-functional Thiol | 2,2'-(Ethylenedioxy)diethanethiol (EDDET) | Flexible Spacer |

| Amine Catalyst | Dipropyl amine (DPA) | Initiates Michael Addition |

This table presents examples of components that can be used to design an amine-catalyzed thiol-acrylate polymerization system, as described in the research. nih.govrsc.org

High functional group conversion is a key characteristic of thiol-acrylate step-growth polymerization, often considered a "click" reaction due to its efficiency and lack of significant side products. nsf.gov In amine-catalyzed systems, the reaction between thiols and acrylates can proceed to near-quantitative conversions. nsf.gov

Studies have demonstrated that in non-stoichiometric systems with an excess of acrylate groups, the thiol functional groups can achieve close to 100% conversion. nih.govresearchgate.net For example, in a system catalyzed by dipropyl amine under ambient conditions, thiol conversion approached 100% within 5 hours, while acrylate conversion reached 70% to 78%. nih.gov The remaining unreacted acrylate groups are a result of the self-limiting nature of the reaction, where the polymerization ceases upon the consumption of the thiol functional groups. nih.gov The final conversion rates are influenced by factors such as the type of reactants and the catalyst used. nsf.gov For instance, the reactivity of the alkene plays a role, with more electron-deficient alkenes generally exhibiting faster kinetics. nsf.gov

Table 2: Conversion Rates in a Two-Stage Thiol-Acrylate Reaction

| Functional Group | Conversion at End of Stage 1 (Michael Addition) | Conversion at End of Stage 2 (Photopolymerization) |

|---|---|---|

| Thiol | ~100% | ~100% |

| Acrylate | 70% - 78% | ~100% |

This table summarizes the typical conversion rates of functional groups in a two-stage thiol-acrylate polymerization, where the first stage is a self-limiting Michael addition reaction. The data is based on findings from a study using real-time FTIR. nih.govresearchgate.net

Dual-Curing and Multi-Stage Polymerization Strategies

Dual-curing strategies leverage two distinct and orthogonal polymerization reactions to form a polymer network in multiple stages. This approach allows for intermediate processing and the ability to tailor the final material properties.

Orthogonal Two-Stage Reactive Network Formation

An effective strategy for creating dual-cure networks involves the combination of a thiol-acrylate Michael addition reaction with a subsequent free-radical photopolymerization. nih.govnih.gov In these systems, a non-stoichiometric mixture with an excess of acrylate functional groups is used. nih.gov

The first stage involves a base-catalyzed thiol-acrylate Michael addition, which forms a stable, crosslinked polymer network. nih.govnih.gov This reaction is self-limiting due to the complete consumption of the thiol groups, leaving a controlled amount of unreacted acrylate moieties within the network. nih.govnih.gov This initial network is stable and can be processed or manipulated before the second stage. nih.gov

The second stage is initiated by photopolymerization, where the remaining acrylate groups are homopolymerized upon exposure to UV light in the presence of a photoinitiator. nih.govnih.gov This second polymerization significantly increases the crosslink density, leading to a substantial increase in the material's glass transition temperature (Tg) and modulus. nih.gov For instance, systems have been developed where the Tg increased by up to 90 °C and the modulus increased nearly 20-fold after the second stage curing. nih.gov This orthogonal two-stage approach provides a powerful method for creating materials with tunable properties. nih.govmdpi.com

Tandem Gelation Processes in Poly(N-isopropylacrylamide)-Based Macromers

Macromers based on poly(N-isopropylacrylamide) (PNIPAAm) can be designed to undergo tandem gelation, which involves both physical and chemical cross-linking mechanisms. acs.orgnih.gov These systems can be engineered to be liquid at room temperature and form a physical gel at physiological temperatures (around 37°C) due to the lower critical solution temperature (LCST) behavior of PNIPAAm. nih.govacs.org

In one approach, thermally gelling macromers are synthesized from N-isopropylacrylamide (NiPAAm), this compound monostearate (PEDAS), acrylamide, and hydroxyethyl (B10761427) acrylate. nih.govmdpi.com The hydroxyethyl acrylate provides hydroxyl groups that can be chemically modified to include acrylate or methacrylate (B99206) moieties. nih.gov These chemically crosslinkable groups can then be polymerized through the addition of a water-soluble, thermal free-radical initiator system, resulting in a covalently crosslinked network. nih.gov This dual gelation mechanism, combining temperature-induced physical gelation with chemical cross-linking, can lead to hydrogels with enhanced stability and mechanical properties compared to those formed by physical gelation alone. acs.orgnih.gov The storage modulus of these macromers has been observed to increase by over four orders of magnitude upon gelation. acs.org This tandem approach is attractive for applications where precise control over gelation kinetics and final gel stability is required. acs.orgresearchgate.net

Curing Kinetics and Reaction Progression Analysis

The analysis of curing kinetics in this compound (PEDA) systems is crucial for understanding the polymerization process, optimizing manufacturing conditions, and predicting the final properties of the crosslinked material. The curing of PEDA, a free-radical polymerization process, involves complex mechanisms as the system transitions from a liquid monomer to a solid, crosslinked polymer. This transition is characterized by phenomena such as autoacceleration (the gel effect) and vitrification, where the reaction rate becomes limited by diffusion. nih.gov Differential Scanning Calorimetry (DSC) is a primary technique used to study these kinetics by measuring the heat flow associated with the exothermic polymerization reaction. cnrs.frresearchgate.net

Comparative Studies of Isothermal and Non-Isothermal Curing Behavior

The curing behavior of PEDA systems can be investigated under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions, with each method providing unique insights into the reaction kinetics. fraunhofer.denih.gov

Isothermal Curing: Isothermal DSC analysis involves rapidly heating the sample to a specific temperature and holding it constant while monitoring the heat flow over time. cnrs.frfraunhofer.de This approach is vital for understanding the reaction rate at a constant processing temperature, which is common in many industrial applications like Resin Transfer Molding. fraunhofer.denih.gov Isothermal curves often show an initial acceleration in the reaction rate, characteristic of autocatalytic behavior, followed by a slowdown as the concentration of reactants decreases or as the system vitrifies and the reaction becomes diffusion-controlled. nih.gov A significant challenge in isothermal DSC is the unrecorded cross-linking that can occur before the target temperature is reached, which must be accounted for in accurate modeling. fraunhofer.de

Comparing the two methods reveals that a comprehensive kinetic analysis requires both. While non-isothermal data provides a broad overview of the curing window, isothermal data is crucial for accurately modeling the cure progression under specific processing conditions and for capturing the effects of vitrification. fraunhofer.denih.gov

| Feature | Isothermal Curing Analysis | Non-Isothermal Curing Analysis |

|---|---|---|

| Experimental Condition | Constant temperature, reaction rate measured over time. cnrs.fr | Constant heating rate, reaction measured over a temperature range. cnrs.fr |

| Primary Output | Conversion vs. time curves at a specific temperature. fraunhofer.de | Heat flow vs. temperature curves at a specific heating rate. researchgate.net |

| Key Parameters Determined | Reaction rate constants (k), time to vitrification, autocatalytic parameters. fraunhofer.de | Onset temperature, peak temperature (Tp), total heat of reaction (ΔH). cnrs.fr |

| Advantages | - Directly simulates industrial processing conditions.

| - Provides a complete picture of the curing window.

|

| Limitations | - Reaction can occur during the initial heating ramp.

| - Less representative of isothermal processing.

|

Application of Kinetic Models (e.g., Šesták–Berggren, Friedman Isoconversional, Kamal Autocatalytic)

To quantitatively describe the curing kinetics of PEDA, various mathematical models are fitted to experimental DSC data. These phenomenological models describe the reaction rate (dα/dt) as a function of temperature (T) and the degree of conversion (α). nih.gov

Kamal Autocatalytic Model: The curing of multifunctional acrylates and similar systems often exhibits autocatalytic behavior, where a product of the reaction (in this case, growing polymer chains and associated hydroxyl groups) catalyzes the reaction itself. upc.eduupc.edu The Kamal-Malkin model is a widely used autocatalytic equation: nih.govfraunhofer.deacs.org

dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ

Here, k₁ represents the rate constant for the n-th order reaction, while k₂ is the rate constant for the autocatalytic portion. acs.org The exponents m and n are the reaction orders. This model is effective because it can describe the initial slow rate, the acceleration phase, and the final rate decrease due to reactant consumption. upc.eduacs.org Studies on related thiol-acrylate and epoxy systems have shown that the Kamal model provides an excellent fit to isothermal curing data. upc.eduacs.org

Šesták–Berggren Model: The Šesták–Berggren (SB) model is another flexible empirical model that can describe complex reaction kinetics without being tied to a specific reaction mechanism. cnrs.frresearchgate.net It is a two-parameter (m, n) autocatalytic model that has been successfully used to describe the cure kinetics of various thermosetting resins. researchgate.netmdpi.com The model is expressed as: cnrs.fr

dα/dt = k(T) αᵐ (1 - α)ⁿ

This model is particularly useful in non-isothermal analysis and has been shown to adequately describe the curing of epoxy systems containing pentaerythritol-based hyperbranched polymers. cnrs.frmdpi.comscispace.com The exponents m and n are determined by fitting the equation to the experimental data. cnrs.fr

Friedman Isoconversional Method: The Friedman analysis is a "model-free" isoconversional method, meaning it can determine the activation energy (Eₐ) as a function of the degree of conversion (α) without assuming a particular reaction model (f(α)). upc.edunetzsch.com This is a significant advantage for complex processes like PEDA curing, where the reaction mechanism can change as the crosslinked network forms. researchgate.net The method is based on the following differential equation: netzsch.com

ln(dα/dt)ₐ = ln[Aₐ f(α)] - Eₐ / (RTₐ)

By plotting ln(dα/dt)ₐ versus 1/Tₐ for a constant conversion level (α) obtained from experiments at different heating rates, the activation energy Eₐ can be calculated from the slope of the resulting line. netzsch.comnetzsch.com A changing Eₐ with conversion indicates a complex, multi-step reaction process, which is typical for the curing of multifunctional monomers. upc.eduresearchgate.net

| Kinetic Model | Model Equation | Key Parameters | Primary Application/Insight |

|---|---|---|---|

| Kamal Autocatalytic | dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ acs.org | k₁, k₂, m, n | Excellent for modeling autocatalytic behavior in isothermal curing; describes the acceleration phase of the reaction. upc.eduacs.org |

| Šesták–Berggren | dα/dt = k(T) αᵐ (1 - α)ⁿ cnrs.fr | k(T), m, n | A flexible empirical model often used for non-isothermal data to describe the overall curing process. researchgate.netscispace.com |

| Friedman Isoconversional | ln(dα/dt)ₐ = ln[Aₐ f(α)] - Eₐ / (RTₐ) netzsch.com | Eₐ(α), Aₐ(α) | Model-free method to determine how activation energy changes with the degree of conversion, revealing the complexity of the reaction. upc.eduresearchgate.net |

Determination of Activation Energies for Curing Processes

The activation energy (Eₐ) is a critical kinetic parameter that quantifies the temperature sensitivity of the curing reaction. cnrs.fr A lower activation energy implies that the reaction can proceed at a faster rate at a given temperature. For PEDA systems, Eₐ can be determined using various methods, often in conjunction with the kinetic models described above.

As established by the Friedman method, the activation energy for the curing of complex thermosets is often not a constant value but varies with the degree of conversion. upc.eduresearchgate.net In many thiol-acrylate and epoxy systems, the activation energy is observed to decrease as the conversion (α) increases. upc.eduresearchgate.net This behavior is characteristic of autocatalysis; as hydroxyl groups are generated during the reaction, they provide a catalytic pathway with a lower energy barrier, thus decreasing the apparent activation energy required for the reaction to proceed. upc.eduresearchgate.net

Conversely, at very high levels of conversion, the activation energy may increase sharply. This is attributed to the onset of diffusion control, where the mobility of reactive species becomes severely restricted by the highly crosslinked polymer network (vitrification). researchgate.net At this stage, the reaction rate is no longer limited by the chemical reactivity but by the rate at which monomers and radical sites can diffuse and encounter each other. nih.gov

While specific Eₐ values for PEDA curing are not extensively reported, studies on analogous systems provide representative data. For example, the activation energy for the synthesis of PEDA via esterification is reported to be around 23-35 kJ/mol. researchgate.netresearchgate.net The curing of related hyperbranched epoxy resins containing a pentaerythritol core shows activation energies in the range of 50-70 kJ/mol, which is typical for epoxy-amine systems. researchgate.netscispace.com The activation energy for thiol-acrylate photopolymerization is also found in this range. These values underscore the energy barrier that must be overcome to initiate and propagate the crosslinking chain reaction.

| System | Process | Reported Activation Energy (Eₐ) Range | Reference |

|---|---|---|---|

| Pentaerythritol + Acrylic Acid | Di-esterification Synthesis | ~23.23 kJ/mol | researchgate.netresearchgate.net |

| Pentaerythritol + Acrylic Acid | Mono-esterification Synthesis | ~34.57 kJ/mol | researchgate.netresearchgate.net |

| Hyperbranched Epoxy Resin (Pentaerythritol core) | Thermal Curing | 50 - 70 kJ/mol | cnrs.frresearchgate.netscispace.com |

| Thiol-Acrylate Systems | Curing | Variable with conversion, often decreasing due to autocatalysis. | upc.eduresearchgate.net |

Polymer Network Architectures and Engineering with Pentaerythritol Diacrylate

Crosslinking Density and Network Topology in Polyacrylate Systems

The structural foundation of a thermoset polymer is its crosslinked network, which dictates its macroscopic physical and chemical properties. In polyacrylate systems, the density of these crosslinks and the topology of the network junctions are critical design parameters.

Impact of Monomer Functionality on Crosslinking Density

The functionality of a monomer—defined by the number of polymerizable groups per molecule—is a primary determinant of the final crosslink density of a polymer network. Monomers with a functionality of two, such as many diacrylates, can form linear chains, but require a crosslinking agent to form a three-dimensional network. In contrast, monomers with three or more functional groups can act as crosslinkers themselves.

The transition from forming simple linear polymers to creating a crosslinked network occurs when the average functionality of the monomer mixture is greater than two. For instance, a system with monomers of functionality three (F=3) can achieve an infinite molecular weight and form a network once two-thirds of the functional groups have reacted. pcimag.com The reaction of the third functional group from each monomer contributes to the formation of a crosslink. pcimag.com This principle extends to monomers with four or more reactive groups, such as pentaerythritol (B129877) tetraacrylate (PETA). pcimag.com

A theoretical calculation of crosslink density for various pure polyacrylate oligomers highlights the direct relationship between functionality and network density.

Table 1: Theoretical Crosslink Density of Various Polyacrylate Oligomers This interactive table summarizes the calculated crosslink densities for different polyacrylate oligomers based on their molecular weight and functionality. The data illustrates how higher functionality contributes to a denser network.

| Oligomer | Functionality | Molecular Weight (g/mol) | Calculated Crosslink Density (mol/m³) |

|---|---|---|---|

| Hexanediol diacrylate (HDODA) | 2 | 226 | 0 |

| Trimethylolpropane triacrylate (TMPTA) | 3 | 296 | 1140 |

| Pentaerythritol tetraacrylate (PETA) | 4 | 352 | 2030 |

Data sourced from theoretical calculations presented in PCI Magazine. pcimag.com

Modulation of Network Density via Crosslinking Agent Concentration

The concentration of the crosslinking agent is a direct and effective tool for modulating the network density of a polymer system. Studies on polyethylene (B3416737) oxide (PEO) hydrogel films crosslinked with varying concentrations of pentaerythritol tetra-acrylate (PETRA) demonstrate this relationship clearly. An increase in the PETRA concentration leads to a significant rise in the gel fraction and the crosslinking density (ρc). mdpi.commendeley.com

This increased network density, in turn, influences other material properties. As the crosslinker concentration goes up, there is a corresponding decrease in the equilibrium water content (EWC), the average molecular weight between crosslinks (M̄c), and the network mesh size (ζ). mdpi.commendeley.com This is because a more tightly crosslinked network has smaller spaces between polymer chains, restricting both the uptake of solvent and the mobility of the chains themselves. Rheological studies confirm that a minimum concentration of the crosslinking agent is necessary to form stable, viscoelastic solid gels. mdpi.commendeley.com

The principle that increasing crosslinker concentration leads to higher crosslink density is broadly applicable. In dental adhesive research, for example, reducing the concentration of the crosslinker BisGMA was shown to decrease crosslinking density, which in turn enhanced the material's acid neutralization capacity. nih.gov

Table 2: Effect of PETRA Concentration on PEO Hydrogel Properties This interactive table shows the impact of varying the concentration of the crosslinking agent, pentaerythritol tetra-acrylate (PETRA), on key properties of polyethylene oxide (PEO) hydrogels. The data highlights the direct correlation between crosslinker concentration and network density.

| PETRA Concentration (% w/w) | Crosslinking Density (ρc) (mol/cm³) | Average Molecular Weight Between Crosslinks (M̄c) (g/mol) | Equilibrium Water Content (EWC) (%) |

|---|---|---|---|

| 1.0 | Data Not Provided | 18,345 | 94.5 |

| 2.5 | 0.00018 | 5,556 | 90.0 |

| 5.0 | 0.00043 | 2,326 | 85.5 |

| 7.5 | 0.00063 | 1,587 | 82.0 |

| 10.0 | 0.00086 | 1,163 | 79.5 |

Data derived from studies on unmedicated hydrogels. mdpi.com

Role of Topological Constraints in Network Formation (e.g., Ziplike vs. Pointlike Junctions)

Beyond the simple count of crosslinks, the spatial arrangement, or topology, of the network junctions plays a critical role in determining the final properties of the polymer. acs.orgru.nl A key distinction is made between "ziplike" and "pointlike" junctions. researchgate.netresearchgate.net

Pointlike junctions are formed when a multifunctional crosslinker connects several polymer chains at a single point, such as when the tetrafunctional thiol molecule pentaerythritol tetrakis(3-mercaptopropionate) (PETM) is used to crosslink poly(ethylene glycol) diacrylate (PEGDA). ru.nlresearchgate.net

Ziplike junctions arise from the direct copolymerization of difunctional monomers, like PEGDA with hexyl acrylate (B77674) (HA). ru.nlresearchgate.net In this topology, the crosslinks are not single points but are extended along the shared acrylate backbone.

Research comparing these two network types has revealed that ziplike junctions impose strong topological constraints on the movement of the polymer chains. acs.orgru.nl This restriction of isotropic movement leads to an increased effective functionality of the system and causes non-Gaussian behavior of the network chains. acs.orgresearchgate.net Consequently, the classical rubber elasticity theory, which assumes unconstrained chain movement, often fails to accurately model networks with ziplike cross-links. acs.orgru.nl This discrepancy, sometimes termed the "short chain abnormality," highlights the importance of considering network topology in the rational design of new hydrogel materials. acs.orgdcu.ie

Morphological Characterization of Pentaerythritol Diacrylate-Based Networks

The microscopic structure, or morphology, of a polymer network is a direct consequence of its chemical composition and synthesis conditions. For networks based on pentaerythritol acrylates, this morphology can be engineered to create materials suitable for a range of applications, from coatings to biomedical scaffolds.

Microscopic Analysis of Polymer Network Structure (e.g., SEM of Microporous Networks)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology of polymer networks. semanticscholar.org SEM analysis of hydrogels prepared with pentaerythritol tetra-acrylate (PETRA) as a crosslinker reveals a cross-linked, mesh-like structure characterized by interconnected micropores. mdpi.commendeley.com

In the context of tissue engineering, scaffolds are often created by foaming a polymerizing mixture. SEM images of foamed scaffolds made from pentaerythritol triacrylate (PETA) and a bioceramic filler, hydroxyapatite (B223615) (HA), show a porous morphology that can mimic the structure of natural cancellous bone. nih.govnih.gov The surfaces of networks synthesized via thiol-ene reactions involving PETA can also be characterized by SEM, providing insight into the surface and cross-sectional structure. reading.ac.uk Similarly, when used to create porous materials through a high internal phase emulsion (HIPE) templating method, pentaerythritol acrylate-based systems form structures with spherical, homogenous, and interconnected pores. mdpi.com

Control of Pore Size and Porosity in Scaffolds and Foams

In composite scaffolds made from pentaerythritol triacrylate (PETA) and hydroxyapatite (HA), the pore size can be controlled by adjusting the concentration of the HA filler. nih.govnih.gov Studies show that while lower concentrations of HA (up to 15-20%) have a minimal effect on pore size, higher concentrations lead to a significant reduction in the average pore diameter. nih.gov

Another effective method for creating and controlling porous architecture is through high internal phase emulsion (HIPE) polymerization. In systems using pentaerythritol acrylates, several factors can be tuned to control the final morphology:

Aqueous Phase Volume: Increasing the volume of the internal aqueous phase (from 80% to 92%) leads to a larger average pore size, as the fixed amount of surfactant becomes insufficient to stabilize the increased number of droplets, causing them to coalesce. mdpi.com

Surfactant Concentration: Decreasing the concentration of the stabilizing surfactant destabilizes the emulsion, leading to the coalescence of droplets and resulting in larger average pore sizes. mdpi.com

Filler Content: The addition of a solid filler like HA can also influence pore size by destabilizing the emulsion. mdpi.com

Table 3: Control of Pore Size in Pentaerythritol Acrylate-Based Scaffolds This interactive table details how different formulation parameters, such as filler content and aqueous phase volume, can be used to control the pore size in porous structures made from pentaerythritol acrylates.

| System Type | Variable Parameter | Parameter Value | Resulting Average Pore Diameter (μm) |

|---|---|---|---|

| PETA:HA Foamed Scaffold | HA Content (% wt/wt) | 0 | 250 - 300 |

| PETA:HA Foamed Scaffold | HA Content (% wt/wt) | 15 | 250 - 300 |

| PETA:HA Foamed Scaffold | HA Content (% wt/wt) | 20 | 150 - 200 |

| PETA:HA Foamed Scaffold | HA Content (% wt/wt) | 25 | 70 - 100 |

| Thiol-ene HIPE | Aqueous Phase Volume | 80% | 51.2 ± 9.8 |

| Thiol-ene HIPE | Aqueous Phase Volume | 90% | 63.0 ± 14.6 |

| Thiol-ene HIPE | Aqueous Phase Volume | 92% | 99.9 ± 27.6 |

Data sourced from studies on nanocomposite scaffolds and macroporous scaffolds. nih.govmdpi.com

Rheological Properties of Polymerizing and Cured this compound Systems

The rheological properties of systems containing this compound (PEDA) are crucial for understanding their processing behavior during polymerization and the mechanical performance of the final cured material. In polymer systems, such as reactive hot melt polyurethane (PUR) adhesives, PEDA can be incorporated to modify the network structure and, consequently, the material's flow and viscoelastic characteristics. Research into PURs modified with varying amounts of PEDA reveals a direct correlation between the concentration of PEDA and the rheological behavior of the system. researchgate.netresearchgate.net

Studies have shown that as the weight percentage of PEDA increases in these formulations, both the melt viscosity and the storage shear modulus of the resulting material are enhanced. researchgate.netresearchgate.net This indicates that PEDA plays a significant role in building the polymer network, affecting properties from the uncured liquid state to the final solid thermoset.

Evolution of Viscosity During Polymerization

The viscosity of a polymerizing system is a key parameter that dictates its applicability for different manufacturing processes. In systems where this compound is used as a reactive component, it directly influences the evolution of viscosity. For instance, in the preparation of reactive hot melt polyurethane adhesives, PEDA has been used as a modifier to enhance properties like green strength. researchgate.netresearchgate.net

Investigations into these PEDA-modified PURs demonstrated a clear trend: the melt viscosity of the adhesive increases with a higher weight percentage of PEDA. researchgate.netresearchgate.net This phenomenon is attributed to the increase in crosslinking potential and molecular weight introduced by the diacrylate monomer. The two reactive acrylate groups on the PEDA molecule can participate in polymerization, leading to a more complex and entangled polymer network, which in turn restricts polymer chain mobility and increases the resistance to flow.

The following table illustrates the observed relationship between PEDA concentration and the melt viscosity in a reactive polyurethane adhesive system.

Table 1: Effect of this compound (PEDA) Concentration on Melt Viscosity of a Polyurethane System

| Sample | PEDA Concentration (wt%) | Relative Melt Viscosity (η) |

|---|---|---|

| PUR-0 | 0 | Low |

| PUR-3 | 3 | Increased |

| PUR-5 | 5 | Moderately High |

| PUR-7 | 7 | High |

| PUR-10 | 10 | Very High |

This table is representative of the trend described in research where increasing PEDA content leads to a higher melt viscosity in modified polyurethane adhesives. researchgate.netresearchgate.net

Measurement of Storage Modulus and Gelation Phenomena

The storage modulus (G') is a measure of the elastic response of a material and is fundamental to characterizing the development of a solid-like polymer network during curing. The point at which the storage modulus surpasses the loss modulus (G'') is often defined as the gel point, signifying the transition from a liquid to a solid-like state.

In studies of polymer systems modified with this compound, the concentration of PEDA has a pronounced effect on the storage modulus. Research on PEDA-modified polyurethane adhesives shows that the storage shear modulus increases as the weight percentage of PEDA is raised. researchgate.netresearchgate.net This increase in G' is a direct consequence of the higher crosslink density afforded by the PEDA monomer. As the polymerization proceeds, the difunctional acrylate groups of PEDA create covalent bonds that form a more rigid and elastic network structure.

A higher storage modulus in the cured state generally corresponds to a stiffer and more mechanically robust material. The systematic increase of G' with PEDA content highlights its role as an effective crosslinking agent that enhances the elastic properties of the final thermoset. researchgate.netresearchgate.net

The table below summarizes the impact of PEDA concentration on the storage modulus of a cured polyurethane system.

Table 2: Influence of this compound (PEDA) Concentration on Storage Shear Modulus

| Sample | PEDA Concentration (wt%) | Relative Storage Shear Modulus (G') |

|---|---|---|

| PUR-0 | 0 | Low |

| PUR-3 | 3 | Increased |

| PUR-5 | 5 | Moderately High |

| PUR-7 | 7 | High |

| PUR-10 | 10 | Very High |

This table illustrates the trend found in scientific literature, where the storage modulus of modified polyurethane adhesives increases with higher concentrations of PEDA. researchgate.netresearchgate.net

Compositional Design and Interactions Within Pentaerythritol Diacrylate Systems

Copolymerization and Blending with Other Monomers and Oligomers

The versatility of PEDA allows for its integration into various polymer systems, enabling the development of materials with a wide range of properties.

Hybrid formulations of pentaerythritol (B129877) acrylates and Poly(ethylene glycol) diacrylate (PEGDA) are commonly used to fabricate hydrogels with tunable properties. The inclusion of comonomers like PEDA in PEGDA hydrogels can influence the equilibrium water content and mesh size of the resulting network. By combining PEGDA with other acrylates, the physical properties of the resulting material can be adjusted to achieve desired characteristics. nih.gov

For instance, highly crosslinked hydrogel spheres have been fabricated using UV photopolymerization of PEGDA and pentaerythritol triacrylate (PETA). nih.govsci-hub.box In such systems, the addition of different amounts of co-monomers can influence the glass transition temperature, which tends to increase with a higher coacrylate content. nih.gov This allows for the modification of drug release profiles in drug delivery systems. nih.gov The use of PEGDA derivatives is advantageous due to the presence of a diacrylate moiety that can undergo a controlled polymerization reaction. nih.gov

Research has explored the impact of blending different molecular weights of PEGDA (e.g., PEGDA 575 and PEGDA 2000) to control fluid permeability and nutrient release in hydrogel scaffolds. mdpi.com The combination of two or more constituents, such as in hybrid peptide-polymer hydrogels containing Fmoc-FF and PEGDA, opens pathways for developing systems with tunable mechanical properties and unique functionalities. nih.gov

| Property | Effect of PEDA/PETA in PEGDA Hydrogels | Source |

| Equilibrium Water Content | Generally increases | |

| Mesh Size | Generally increases | |

| Glass Transition Temperature | Increases with increasing coacrylate content | nih.gov |

Pentaerythritol diacrylate (PEDA) has been successfully integrated into reactive hot melt polyurethane (PUR) adhesive systems to enhance their properties. researchgate.netresearchgate.nettandfonline.com These adhesives are solid at room temperature and melt to a liquid state upon heating for application. google.com The addition of PEDA as a reactive component after prepolymer synthesis can significantly influence the rheological and mechanical properties of the PUR. researchgate.netmdpi.com

Studies have shown that increasing the weight percentage of PEDA in PUR formulations leads to an increase in melt viscosity and storage shear modulus. researchgate.net This is attributed to the cross-linking ability of the diacrylate. mdpi.com The green strength, which is the initial bond strength before final curing, has been observed to increase with the addition of PEDA up to a certain concentration, typically around 7 wt%. researchgate.netmdpi.com Beyond this concentration, the set time for the adhesive may become too short for practical application. mdpi.com

The tensile strength and elastic modulus of the cured polyurethane have also been found to increase with the incorporation of PEDA. mdpi.com However, the thermal stability of the adhesive shows little change with the addition of PEDA. researchgate.net These findings demonstrate that PEDA can be an effective modifier for enhancing the initial bonding and mechanical performance of reactive hot melt polyurethane adhesives.

| PEDA Concentration (wt%) | Effect on Melt Viscosity | Effect on Green Strength (after 30 min) | Source |

| 0 | Baseline | Baseline | researchgate.net |

| 3 | Increases | Increases | researchgate.net |

| 5 | Increases | Increases | researchgate.net |

| 7 | Increases | Maximum increase | researchgate.netmdpi.com |

| 10 | Further increases | May decrease due to short set time | researchgate.netmdpi.com |

The properties of this compound-based systems can be further tailored by blending with other acrylate (B77674) co-monomers, such as 1,6-Hexanediol diacrylate (HDDA). wikipedia.org HDDA is a difunctional monomer known for its ability to improve adhesion, hardness, abrasion resistance, and heat resistance in polymers. wikipedia.org When used in combination with other acrylates, it can significantly influence the final properties of the cured material.

In the context of acrylic fibers, crosslinking with agents like hexanediol and pentaerythritol has been shown to improve properties such as pilling performance and thermo-mechanical stability at high temperatures. researchgate.net This crosslinking occurs through a reaction with the methyl acrylate group present as a copolymer component. researchgate.net

While direct studies on the specific co-monomer effects of HDDA on this compound are not extensively detailed in the provided search results, the general principles of acrylate copolymerization suggest that the inclusion of a more flexible diacrylate like HDDA could potentially enhance the flexibility and toughness of the resulting polymer network. The choice of co-monomer and its concentration allows for a broad range of mechanical properties to be achieved.

| Co-monomer | Potential Effect on this compound System |

| 1,6-Hexanediol Diacrylate (HDDA) | May improve flexibility and toughness, influence hardness and adhesion. |

The incorporation of hydrophilic and hydrophobic comonomers allows for the creation of "smart" polymers that respond to external stimuli such as temperature. N-isopropylacrylamide (NIPAm) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) of around 32°C. nih.gov Below this temperature, it is hydrophilic and soluble in water, while above the LCST, it becomes hydrophobic and phase-separates.

By copolymerizing NIPAm with other monomers, the LCST and other properties of the resulting hydrogel can be tuned. nih.gov The incorporation of hydrophilic comonomers generally increases the LCST, while hydrophobic comonomers tend to decrease it. This allows for the design of materials with specific temperature-responsive behavior for applications such as drug delivery. nih.gov

| Comonomer Type | Effect on NIPAm-based Hydrogel LCST | Potential Role of this compound |

| Hydrophilic | Increases LCST | Cross-linking agent to form a stable network |

| Hydrophobic | Decreases LCST | Cross-linking agent to form a stable network |

Thiol-acrylate-epoxy ternary systems are a class of hybrid polymer networks that leverage the distinct reaction mechanisms of thiol-ene/acrylate and thiol-epoxy chemistries to create materials with tailored properties. nih.govrsc.org These systems often utilize multifunctional thiols, such as those derived from pentaerythritol, to form highly cross-linked networks. nih.gov

The thiol-acrylate reaction is a radical-mediated process that can be initiated by photopolymerization, leading to rapid curing. In contrast, the thiol-epoxy reaction is typically a base-catalyzed click reaction that can be triggered thermally. rsc.org By combining these two chemistries, it is possible to develop dual-curing systems where the two networks can be formed sequentially or simultaneously. rsc.org

The development of thiol-ene/thiol-epoxy hybrid networks offers advantages such as tailorable polymerization kinetics and the ability to produce polymers with high glass transition temperatures (Tg) and significantly reduced shrinkage stress. nih.gov The incorporation of the thiol-epoxy component can lead to a decrease in polymerization shrinkage. The final properties of the ternary system, including mechanical strength and thermal stability, can be controlled by adjusting the ratio of the thiol-ene/acrylate and thiol-epoxy components. nih.govrsc.org

| System Component | Reaction Type | Key Advantages |

| Thiol-Acrylate | Radical-mediated photopolymerization | Rapid curing |

| Thiol-Epoxy | Base-catalyzed thermal curing | Reduced shrinkage, high Tg |

| Pentaerythritol-based Thiols | Cross-linker | Formation of highly cross-linked networks |

Filler Incorporation and Nanocomposite Design

Various types of fillers have been incorporated into acrylate-based resin systems, including:

Silica (SiO2): Nanofillers of silica can be used to reinforce the polymer matrix. cnrs.fr

Ytterbium Trifluoride (YbF3): This filler can be a good option for reinforcing adhesive systems, depending on the resin matrix composition. cnrs.fr

Hydroxyapatite (B223615) (HA): Due to its biocompatibility, HA is often used as a filler in materials for biomedical applications, such as bone tissue engineering. mdpi.com It can improve the mechanical strength of the polymer. mdpi.com

Manganese Dioxide (MnO2): Nanoparticles of MnO2 have been used to create nanocomposite films with ultra-low dielectric constants. physchemres.org

The incorporation of fillers can affect the optical properties of the resin, potentially influencing the degree of conversion during photopolymerization by scattering light. cnrs.fr The surface of the fillers is often treated with a silane coupling agent to improve the bonding between the inorganic filler and the organic polymer matrix. cnrs.fr The resulting nanocomposites can exhibit improved modulus, hardness, and thermal stability compared to the unfilled polymer. nih.govphyschemres.org

| Filler Type | Example Material | Potential Enhancements in Acrylate Systems |

| Oxide Ceramics | Silica (SiO2) | Reinforcement, improved mechanical properties |

| Fluorides | Ytterbium Trifluoride (YbF3) | Reinforcement, radiopacity |

| Bioceramics | Hydroxyapatite (HA) | Biocompatibility, improved mechanical strength |

| Metal Oxides | Manganese Dioxide (MnO2) | Tailored dielectric properties |

Advanced Nanocomposite Development with Inorganic Particulates (e.g., Hydroxyapatite, Alumina)

The integration of inorganic particulates like hydroxyapatite (HA) and alumina (Al2O3) into this compound and other polyfunctional acrylate systems is a key strategy for developing advanced nanocomposites with enhanced properties for biomedical and industrial applications.

Hydroxyapatite (HA) Nanocomposites:

Hydroxyapatite is utilized for its chemical similarity to bone mineral, offering bioactivity and osteoconductivity. mdpi.com When incorporated into polymer matrices, HA can significantly improve mechanical strength and biocompatibility. mdpi.comscirp.org In one study, porous scaffolds were fabricated using a photopolymerization technique with a resin system including dipentaerythritol penta-/hexa-acrylate (a molecule structurally related to this compound). The inclusion of hydroxyapatite in these scaffolds led to a marked improvement in mechanical properties. Specifically, the maximum stress and compressive modulus were significantly enhanced with HA concentrations up to five percent by weight. mdpi.com

Research on poly(methyl methacrylate) (PMMA), a related acrylic polymer, has shown that the addition of nano-hydroxyapatite particles can improve ultimate compressive strength, yield strength, and elastic modulus at certain concentrations. researchgate.net For instance, the addition of 2.5% HA to PMMA bone cement maximized these compressive properties. researchgate.net Similarly, the Vickers hardness and degree of conversion of light-cured Bis-GMA adhesives (a common dental resin) were found to increase with the addition of nanocrystalline carbonate-substituted hydroxyapatite. mdpi.com

| HA Content (wt%) | Ultimate Compressive Strength (MPa) | Compressive Elastic Modulus (GPa) | Bending Strength (MPa) |

|---|---|---|---|

| 0 | ~100 | ~2.2 | ~65 |

| 2.5 | ~110 | ~2.5 | ~67 |

| 5.0 | ~105 | ~2.4 | ~66 |

| 10.0 | ~95 | ~2.3 | ~67 |

Alumina (Al2O3) Nanocomposites:

Alumina nanoparticles are incorporated into polymer systems to enhance mechanical characteristics such as stiffness and wear resistance. researchgate.net While specific data on this compound/alumina composites is limited, studies on other polymers demonstrate the potential benefits. The addition of alumina nanoparticles to a polystyrene matrix, for example, resulted in nanocomposites with improved stiffness and resistance to creep. researchgate.net

Polymer-Ceramic Hybrid Material Fabrication

Polymer-ceramic hybrid materials combine the advantages of both material classes, typically offering the rigidity and stability of a ceramic with the flexibility and processing ease of a polymer. researchgate.net The fabrication of these hybrids often involves methods that ensure intimate mixing and bonding at the molecular or nanoscale level.

A prevalent method for creating these hybrids is the sol-gel process . researchgate.net This wet-chemical technique involves the hydrolysis and condensation of molecular precursors (like alkoxides) to form a "sol," which then transitions into a three-dimensional "gel" network. This ceramic network can be formed in the presence of a polymer or monomers, which are then polymerized to create an interpenetrating network structure. researchgate.net This approach allows for precise control over the material's composition and structure at low temperatures, making it suitable for incorporating organic polymers that might degrade at high temperatures. researchgate.net

Another advanced approach involves using preceramic polymers (PCPs) in conjunction with additive manufacturing techniques like stereolithography. aip.org In this method, a photosensitive resin, which can contain acrylate monomers, is mixed with a PCP. The part is 3D printed layer-by-layer, and a subsequent high-temperature pyrolysis step converts the PCP into a ceramic, leaving the final hybrid structure. For instance, acrylate polymer structures have been printed and then impregnated with polysilazane (a PCP) to create highly porous SiCN ceramics after pyrolysis. aip.org This method offers great flexibility in designing complex, three-dimensional polymer-ceramic components.

Doping of Polyfunctional Acrylate Copolymers for Tunable Properties

The properties of polyfunctional acrylate copolymers can be precisely tuned by "doping," which involves the incorporation of small amounts of other substances (dopants) into the polymer matrix. This strategy is used to modify optical, electrical, or mechanical characteristics. nih.govosti.govresearchgate.net

A key application of doping in acrylate systems is the tailoring of optical properties, such as the refractive index. In one study, polyfunctional acrylates including pentaerythritol triacrylate (PETA) were copolymerized with a reactive resin, and phenanthrene was added as a dopant to form a guest-host system. nih.gov The presence of phenanthrene significantly increased the refractive index of the resulting polymer, up to a value of nearly 1.56, while maintaining good optical transmittance. This is particularly useful for applications like fabricating polymer waveguides. nih.gov The study also noted that the acrylate units in the copolymer could compensate for the plasticizing effect of the dopant, allowing for higher dopant concentrations and thus greater control over the refractive index. nih.gov

The ability to tune properties is also influenced by how the dopant is incorporated into the polymer's structure. Factors such as the polymer's crystallinity and its ability to swell and accommodate the dopant molecules are critical for achieving desired outcomes, particularly for electrical conductivity in semiconducting polymers. ucla.edu The energy level offset between the polymer and the dopant is a primary determinant of whether doping will occur. ucla.edu

| Polyfunctional Acrylate | Dopant Concentration (wt%) | Resulting Refractive Index (@589 nm) |

|---|---|---|

| TMPTA | 0 | ~1.52 |

| TMPTA | 15 | ~1.55 |

| PETA | 0 | ~1.53 |

| PETA | 15 | ~1.56 |

Surface Modification and Interfacial Phenomena

Tailoring Surface Characteristics for Specific Interactions

The surface of a material dictates its interaction with the surrounding environment. For polymers used in applications like biomedical devices or advanced coatings, tailoring surface properties is crucial for performance. Surface modification aims to alter characteristics like wettability, biocompatibility, and adhesion without changing the bulk properties of the material. nih.govtaylorfrancis.com

Various techniques can be employed to achieve this, including plasma treatments, laser processing, ion implantation, and chemical grafting. nih.govpageplace.de These methods can introduce new chemical functional groups onto the polymer surface. For example, plasma treatments can introduce oxygen-containing groups (hydroxyl, carboxyl), which can increase the surface energy and make the polymer more hydrophilic, or wettable. pageplace.de This improved wettability can enhance adhesion to other materials or influence biological interactions, such as promoting cell adhesion and proliferation. nih.gov

The use of reactive molecules like this compound in coatings or grafting procedures is an effective way to chemically modify a surface. By polymerizing on a substrate, it can form a new surface layer with tailored properties. Interfacial phenomena, which include interlayer diffusion and reactions at the boundary between two materials, are critical in defining the final properties of multilayered systems. researchgate.netnih.govmdpi.com The chemical potential gradient between layers acts as the driving force for these interactions. researchgate.net Understanding and controlling these phenomena is key to creating stable and functional surfaces and interfaces. scispace.com

Surface Modification of Polymeric Substrates

Modifying the surface of existing polymeric substrates is a common strategy to enhance their performance for specific applications. The goal is to impart new functionalities to the surface while retaining the desirable bulk properties of the original polymer. taylorfrancis.com

A variety of methods are used for this purpose. Non-thermal plasma treatment is a versatile technique that can alter the surface chemistry of polymers by introducing functional groups like hydroxyl, carboxyl, or amino groups, thereby changing properties such as surface energy and biocompatibility. taylorfrancis.com For instance, plasma treatment of fibers has been shown to increase surface oxygen content, leading to better interaction with epoxy resins and improved interfacial shear strength. pageplace.de

UV-induced polymerization and grafting are other powerful methods. These techniques involve using ultraviolet light to initiate the polymerization of monomers, such as acrylates, directly onto the polymer substrate. This creates a covalently bonded new layer on the surface. Pentaerythritol-based acrylates are well-suited for such applications due to their high reactivity and ability to form densely crosslinked networks, which can impart durability and specific chemical resistance to the modified surface. The addition of this compound to reactive hot melt polyurethane adhesives, for example, has been shown to increase viscosity and improve the initial bond strength. researchgate.net

Advanced Material Science and Engineering Applications of Pentaerythritol Diacrylate Based Polymers

Additive Manufacturing and Advanced Photolithography

Photopolymerizable Resins for Two-Photon Lithography (TPL)

Two-photon lithography (TPL) is a high-resolution additive manufacturing technique capable of producing complex three-dimensional microstructures with nanoscale features. The process relies on the two-photon absorption of a focused laser beam to initiate polymerization within a small, localized volume of a liquid photoresist. Acrylate-based resins are commonly employed in TPL due to their rapid curing kinetics.

In the formulation of these specialized resins, pentaerythritol-derived acrylates are frequently utilized. While pentaerythritol (B129877) triacrylate (PETA) and tetraacrylate are more commonly cited in TPL research for achieving high crosslink densities, the principles of resin formulation are applicable to PEDA-based systems. A typical TPL photoresist formulation includes a monomer or oligomer, a photoinitiator, and sometimes a solvent or other additives to control viscosity and other properties. The concentration of the photoinitiator and the laser parameters (wavelength, power, and scanning speed) are critical factors that determine the resolution and quality of the fabricated structures.

Research in TPL focuses on developing photoresists that enable the fabrication of structures with sub-micron features. The selection of monomers, such as pentaerythritol acrylates, directly influences the mechanical properties and resolution of the final printed object. The crosslinking density, which is determined by the functionality of the monomer, plays a crucial role in the structural integrity of the fabricated micro-objects.

Digital Photoresin Design for Vat Photopolymerization

Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), utilize a vat of liquid photopolymer resin that is selectively cured layer-by-layer by a light source. brewerscience.com The design of photoresins for these processes is a critical aspect of achieving desired material properties in the final 3D printed part. brewerscience.comresearchgate.net Acrylate-based resins are widely used in these technologies. researchgate.net